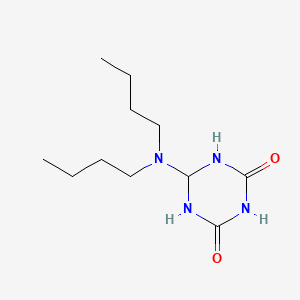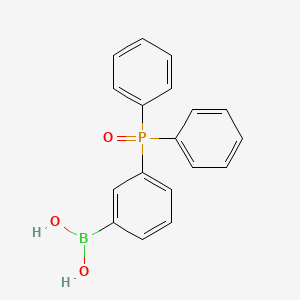![molecular formula C8H6N2O2 B12329677 1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 6,7-dihydro-7-oxo-](/img/structure/B12329677.png)
1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 6,7-dihydro-7-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 6,7-dihydro-7-oxo- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core fused with a carboxaldehyde group and a dihydro-oxo moiety. Its distinct chemical properties make it a valuable candidate for various scientific applications, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 6,7-dihydro-7-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine derivatives with suitable aldehydes and ketones can lead to the formation of the desired compound. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 6,7-dihydro-7-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, which can further undergo additional transformations to yield complex molecules with potential biological activities .
科学的研究の応用
1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 6,7-dihydro-7-oxo- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 6,7-dihydro-7-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde: Similar structure but different ring fusion pattern.
1H-Pyrrolo[3,2-c]pyridine derivatives: Known for their anticancer activities and interaction with colchicine-binding sites.
Uniqueness
1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 6,7-dihydro-7-oxo- stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential in various scientific applications make it a valuable compound for research and development .
特性
分子式 |
C8H6N2O2 |
|---|---|
分子量 |
162.15 g/mol |
IUPAC名 |
7-oxo-6,7a-dihydropyrrolo[2,3-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c11-4-5-3-10-7-6(5)1-2-9-8(7)12/h1-4,7H,(H,9,12) |
InChIキー |
DJKAAPBPDRZICD-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C2C1=C(C=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


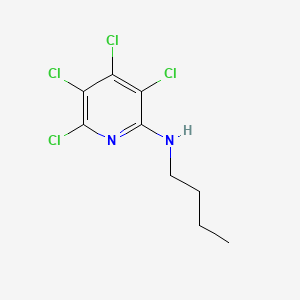
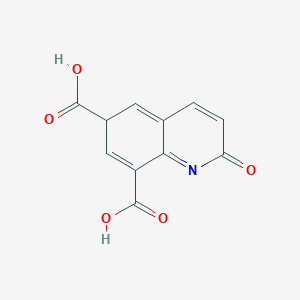
![Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl-](/img/structure/B12329613.png)
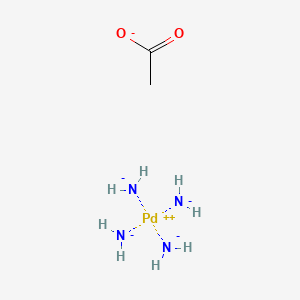
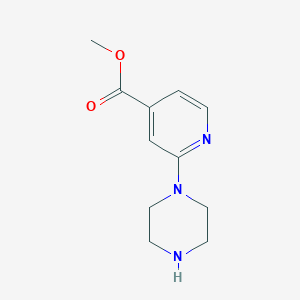
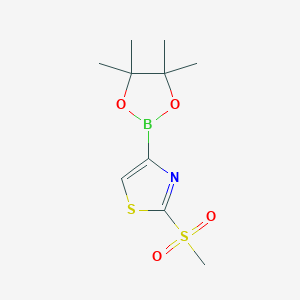
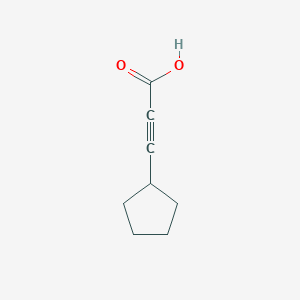
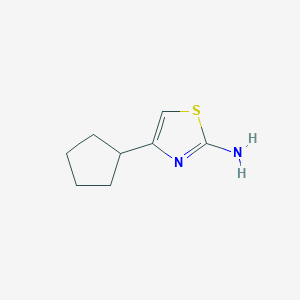
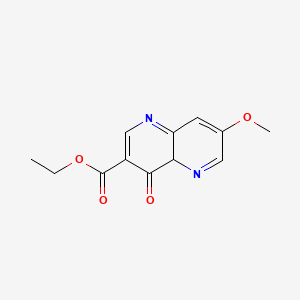
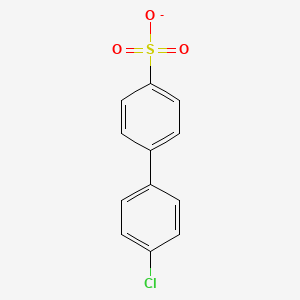
![(2-Methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]benzoate](/img/structure/B12329663.png)
